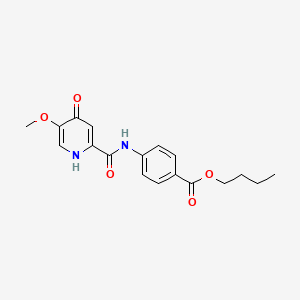![molecular formula C21H26N2O4S B6561612 4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091151-22-2](/img/structure/B6561612.png)
4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide, also known as DMSO-POMB, is a novel compound that has gained recent attention in scientific research due to its potential application in a variety of fields. It is composed of a dimethylsulfamoyl group and a 4-phenyloxan-4-ylmethylbenzamide group, which gives it unique properties that make it a promising candidate for research.
Applications De Recherche Scientifique
4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as an inhibitor of enzymes. It has also been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. Additionally, it has been studied for its potential to act as a stabilizing agent in the production of nanomaterials and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide is not yet fully understood. However, it is believed that the dimethylsulfamoyl group of the compound binds to the active sites of enzymes and inhibits their activity, while the 4-phenyloxan-4-ylmethylbenzamide group binds to proteins and prevents them from being degraded. Additionally, it is believed that the compound binds to the cell membrane and disrupts its structure, which may lead to the death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to reduce oxidative stress and to modulate the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide in laboratory experiments include its low toxicity, its stability in aqueous solutions, and its ability to form stable complexes with proteins. Additionally, it is soluble in a variety of organic solvents, which makes it easy to use in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
The potential future directions of research on 4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide include further investigation into its mechanism of action, its potential therapeutic applications, and its potential applications in the production of nanomaterials. Additionally, research could be conducted to explore its potential use as a stabilizing agent for proteins and enzymes, and its potential to modulate the activity of certain enzymes. Finally, further research could be conducted to explore its potential to reduce oxidative stress and to inhibit the growth of cancer cells.
Méthodes De Synthèse
The synthesis of 4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide involves a multi-step process involving the reaction of benzamide, 4-phenyloxan-4-ylmethyl chloride, and dimethylsulfamoyl chloride in an aqueous solution. The reaction of these three compounds produces a product that is then purified through a series of extraction and recrystallization steps. The final product is a pure white powder that is suitable for use in scientific research.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-23(2)28(25,26)19-10-8-17(9-11-19)20(24)22-16-21(12-14-27-15-13-21)18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJVQTSQDFMZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6561532.png)

![3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561549.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6561562.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6561564.png)
![N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6561572.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6561584.png)
![2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561596.png)
![2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561618.png)
![2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561621.png)
![2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561624.png)
![2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561628.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561632.png)
